Home > Products > Screening Compounds P37284 > Infigratinib phosphate
Infigratinib phosphate - 1310746-10-1

Infigratinib phosphate

Catalog Number: EVT-253196
CAS Number: 1310746-10-1
Molecular Formula: C26H34Cl2N7O7P
Molecular Weight: 658.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Infigratinib Phosphate is the phosphate salt form of infigratinib, an orally bioavailable pan-inhibitor of human fibroblast growth factor receptors (FGFRs) with potential antiangiogenic and antineoplastic activities. Upon administration, infigratinib selectively binds to and inhibits the activities of FGFRs, which may result in the inhibition of angiogenesis and cell proliferation, and the induction of cell death in tumors with activating FGFR amplifications, mutations, or fusions. FGFRs are a family of receptor tyrosine kinases that are involved in tumor cell differentiation and proliferation, tumor angiogenesis, and tumor cell survival. Activating FGFR amplifications, mutations, or fusions occur in various cancer cell types.
See also: Infigratinib (has active moiety).
Overview

Infigratinib phosphate is a novel anti-cancer compound primarily used for the treatment of cholangiocarcinoma, particularly in patients with fibroblast growth factor receptor 2 (FGFR2) alterations. It is marketed under the brand name Truseltiq and was granted accelerated approval by the U.S. Food and Drug Administration in May 2021. The compound functions as a selective and ATP-competitive inhibitor of multiple FGFR subtypes, specifically FGFR1, FGFR2, FGFR3, and FGFR4, which are implicated in various malignancies due to their role in cell proliferation and survival signaling pathways .

Source and Classification

Infigratinib phosphate is classified as a small molecule drug. Its chemical formula is C26H31Cl2N7O3H3PO4C_{26}H_{31}Cl_{2}N_{7}O_{3}\cdot H_{3}PO_{4}, with a molecular weight of approximately 658.47 g/mol . The compound's development was driven by the need for targeted therapies in cancers associated with FGFR mutations and fusions, which can lead to constitutive activation of signaling pathways that promote tumor growth .

Synthesis Analysis

The synthesis of Infigratinib phosphate involves several key steps using specific reagents and conditions. One notable method includes the reaction of 4-(4-ethylpiperazin-1-yl)-aniline with (6-chloropyrimidin-4-yl)-methyl-amine in dioxane under controlled heating conditions. The process typically requires purification through silica gel column chromatography to isolate the desired product in solid form.

Technical Details

  1. Reagents:
    • 4-(4-ethylpiperazin-1-yl)-aniline
    • (6-chloropyrimidin-4-yl)-methyl-amine
    • Dioxane as a solvent
    • Hydrochloric acid for reaction facilitation
  2. Procedure:
    • Combine the reagents in a sealed tube.
    • Heat to 150°C for five hours.
    • Concentrate the reaction mixture and purify via chromatography.

This synthesis approach highlights the importance of careful temperature control and purification techniques to achieve high yields of Infigratinib phosphate .

Molecular Structure Analysis

Infigratinib phosphate exhibits a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.

Structure Data

  • Chemical Formula: C26H31Cl2N7O3H3PO4C_{26}H_{31}Cl_{2}N_{7}O_{3}\cdot H_{3}PO_{4}
  • Molecular Weight: Approximately 658.47 g/mol
  • Structural Features:
    • Contains dichloro and dimethoxy phenyl groups.
    • Incorporates a pyrimidine ring linked to an ethyl-piperazine moiety.

The structural integrity allows Infigratinib phosphate to effectively bind to its target receptors, inhibiting their activity .

Chemical Reactions Analysis

Infigratinib phosphate undergoes several key chemical reactions that contribute to its pharmacological profile. The primary reaction mechanism involves binding to the ATP-binding site of fibroblast growth factor receptors, thereby preventing autophosphorylation and downstream signaling.

Technical Details

  1. Binding Mechanism:
    • Inhibits FGFR signaling by occupying the ATP-binding cleft.
    • This action leads to reduced cell proliferation in tumors with activating FGFR alterations.
  2. Metabolism:
    • Predominantly metabolized by cytochrome P450 enzyme CYP3A4.
    • Major metabolites include BHS697 and CQM157, both of which retain pharmacological activity .
Mechanism of Action

The mechanism of action of Infigratinib phosphate centers on its role as an inhibitor of fibroblast growth factor receptor signaling pathways.

Process Data

  1. Inhibition:
    • Binds reversibly to FGFRs, inhibiting their kinase activity.
    • This blockade results in decreased phosphorylation of downstream targets involved in cell survival and proliferation.
  2. Affinity:
    • Exhibits high binding affinity for FGFR1, FGFR2, and FGFR3 (IC50 values of approximately 1.1 nM, 1 nM, and 2 nM respectively) .

This mechanism underscores its therapeutic potential in treating cancers driven by aberrant FGFR signaling.

Physical and Chemical Properties Analysis

Infigratinib phosphate possesses distinct physical and chemical properties that influence its behavior as a pharmaceutical agent.

Physical Properties

  • State: Solid
  • Solubility: Water solubility is low at approximately 0.0299 mg/mL.
  • Melting Point: Not explicitly stated but inferred from structural data.

Chemical Properties

  • LogP (octanol-water partition coefficient): Approximately 4.68, indicating lipophilicity.
  • pKa Values: Strongest acidic pKa around 9.98; strongest basic pKa around 8.23.
  • Polar Surface Area: Approximately 95.09 Ų, which affects permeability and absorption characteristics .

These properties are critical for understanding the drug's pharmacokinetics and bioavailability.

Applications

Infigratinib phosphate is primarily utilized in oncology for treating specific types of cancer associated with fibroblast growth factor receptor alterations.

Scientific Uses

  • Approved for use in patients with locally advanced or metastatic cholangiocarcinoma harboring FGFR2 fusions or rearrangements.
  • Investigated for potential applications in other malignancies exhibiting similar genetic profiles.

The targeted nature of Infigratinib phosphate positions it as a significant advancement in precision medicine, offering hope for improved outcomes in challenging cancer cases .

Properties

CAS Number

1310746-10-1

Product Name

Infigratinib phosphate

IUPAC Name

3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea;phosphoric acid

Molecular Formula

C26H34Cl2N7O7P

Molecular Weight

658.5 g/mol

InChI

InChI=1S/C26H31Cl2N7O3.H3O4P/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28;1-5(2,3)4/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31);(H3,1,2,3,4)

InChI Key

GUQNHCGYHLSITB-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl.OP(=O)(O)O

Solubility

Soluble in DMSO

Synonyms

Infigratinib phosphate; NVPBGJ398; NVPBGJ 398; NVPBGJ-398; BGJ398; BGJ-398; BG J398; Infigratinib.

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl.OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.